molecular formula C24H38N2O10 B611258 TCO-PEG4-NHS ester CAS No. 1613439-69-2

TCO-PEG4-NHS ester

Cat. No.: B611258
CAS No.: 1613439-69-2
M. Wt: 514.57
InChI Key: ZKPMRASGLDBKPF-OWOJBTEDSA-N
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Mechanism of Action

Target of Action

TCO-PEG4-NHS ester, also known as TCO PEG4 succinimidyl ester, is a heterobifunctional linker . It is primarily used to label antibodies, proteins, and other primary amine-containing molecules . The compound’s primary targets are therefore these amine-containing biomolecules.

Mode of Action

The compound contains a TCO moiety for inverse electron demand Diels-Alder cycloaddition reactions and a NHS activated ester . The NHS ester group reacts with primary amines in a nucleophilic acyl substitution, forming stable amide bonds . The TCO group can react with tetrazines via inverse electron demand Diels-Alder cycloaddition to form a stable dihydropyridazine linkage .

Biochemical Pathways

This compound is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase water-solubility and decrease steric hindrance during ligation , which could potentially enhance its bioavailability.

Result of Action

The primary result of this compound action is the formation of stable linkages with target biomolecules . This enables the synthesis of PROTACs and ADCs, leading to the selective degradation of target proteins .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s solubility can be significantly affected by the presence of moisture in DMSO . Therefore, it is recommended to use freshly opened DMSO for dissolving the compound . The compound is also sensitive to light and should be stored at -20°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCO-PEG4-NHS ester involves the reaction of trans-cyclooctene with polyethylene glycol and N-hydroxysuccinimide. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

TCO-PEG4-NHS ester primarily undergoes click chemistry reactions, specifically strain-promoted, copper-free cycloaddition reactions with tetrazines.

Common Reagents and Conditions

Major Products

The major product formed from the reaction of this compound with tetrazines is a stable dihydropyridazine linkage .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2O10/c27-21-8-9-22(28)26(21)36-23(29)10-12-31-14-16-33-18-19-34-17-15-32-13-11-25-24(30)35-20-6-4-2-1-3-5-7-20/h1-2,20H,3-19H2,(H,25,30)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPMRASGLDBKPF-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901111126
Record name 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(4-cycloocten-1-yl) 17-(2,5-dioxo-1-pyrrolidinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901111126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613439-69-2, 1621096-79-4
Record name 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(4-cycloocten-1-yl) 17-(2,5-dioxo-1-pyrrolidinyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1613439-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14-Tetraoxa-2-azaheptadecanedioic acid, 1-(4-cycloocten-1-yl) 17-(2,5-dioxo-1-pyrrolidinyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901111126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TCO-PEG4-NHS (contains 6% Dichloromethane at maximum)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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